Product packaging for N-allyl-4-(isopentyloxy)benzamide(Cat. No.:)

N-allyl-4-(isopentyloxy)benzamide

Cat. No.: B317976
M. Wt: 247.33 g/mol
InChI Key: XMEWUEXPIGYTSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-allyl-4-(isopentyloxy)benzamide is a chemical compound of interest in organic and medicinal chemistry research. It features a benzamide core structure that is substituted with an allyl group on the nitrogen atom and an isopentyloxy chain on the phenyl ring. The N-allyl moiety is a significant functional group in pharmaceutical research, known for its role in modulating biological activity. For instance, in opioid antagonists like nalorphine, the N-allyl substitution is a critical structural feature that confers antagonist properties . Furthermore, the N-allyl group is a valuable synthetic handle in organic synthesis. It can participate in cyclization reactions, such as the intramolecular carbolithiation of N-allyl-ynamides, to construct complex nitrogen-containing heterocycles like 1,4-dihydropyridines and pyridines, which are privileged structures in drug discovery . The 4-alkoxybenzamide structure is a common pharmacophore found in various bioactive molecules. While specific data on the isopentyloxy derivative is not available, research on similar compounds, such as N-allyl-4-ethoxybenzamide, provides a basis for investigating its potential applications . Researchers can utilize this compound as a building block for the synthesis of more complex molecules or to study structure-activity relationships. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO2 B317976 N-allyl-4-(isopentyloxy)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

4-(3-methylbutoxy)-N-prop-2-enylbenzamide

InChI

InChI=1S/C15H21NO2/c1-4-10-16-15(17)13-5-7-14(8-6-13)18-11-9-12(2)3/h4-8,12H,1,9-11H2,2-3H3,(H,16,17)

InChI Key

XMEWUEXPIGYTSJ-UHFFFAOYSA-N

SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)NCC=C

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)NCC=C

Origin of Product

United States

Proposed Synthesis and Characterization

While specific literature on the synthesis of N-allyl-4-(isopentyloxy)benzamide is not available, a plausible synthetic route can be proposed based on established organic chemistry principles. The synthesis would likely involve a two-step process starting from 4-hydroxybenzoic acid.

Step 1: Synthesis of 4-(Isopentyloxy)benzoic Acid

The initial step would involve the etherification of 4-hydroxybenzoic acid with an isopentyloxy group. This can be achieved via a Williamson ether synthesis, reacting the sodium salt of 4-hydroxybenzoic acid with isopentyl bromide.

Step 2: Amide Formation and N-Allylation

The resulting 4-(isopentyloxy)benzoic acid would then be converted to its corresponding acyl chloride, for example, by using thionyl chloride (SOCl₂). The subsequent reaction of the acyl chloride with allylamine (B125299) would yield the final product, this compound.

A proposed reaction scheme is detailed in the table below:

Proposed Synthesis of this compound

Step Reactants Reagents Solvent Product
1 4-Hydroxybenzoic acid, Isopentyl bromide Sodium hydroxide (B78521) (NaOH) Ethanol/Water 4-(Isopentyloxy)benzoic acid
2 4-(Isopentyloxy)benzoic acid Thionyl chloride (SOCl₂) Dichloromethane (B109758) (DCM) 4-(Isopentyloxy)benzoyl chloride

Characterization of the final compound would be crucial to confirm its identity and purity. The following table outlines the expected spectroscopic data based on the analysis of similar structures.

Hypothetical Spectroscopic Data for this compound

Technique Expected Data
¹H NMR Signals corresponding to the aromatic protons, the protons of the N-allyl group (with characteristic splitting patterns for the vinyl protons), the protons of the isopentyloxy group, and the amide N-H proton.
¹³C NMR Peaks for the carbonyl carbon, aromatic carbons, and the carbons of the N-allyl and isopentyloxy groups.
IR Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), N-H bend (amide II), and C-O stretch (ether).

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₅H₂₁NO₂). |

Potential Research Findings and Applications

Based on the biological activities of related benzamide (B126) derivatives, N-allyl-4-(isopentyloxy)benzamide could be a candidate for several areas of pharmacological research. The table below compares the reported activities of structurally similar compounds to infer potential applications.

Reported Biological Activities of Related Compounds

Compound Class Example Reported Biological Activity Reference
Benzamide Derivatives Remoxipride Antipsychotic acs.org
Metoclopramide Antiemetic, Prokinetic acs.org
N-Allyl Compounds N-allyl-N-benzyl-4-methylbenzenesulfonamide Precursor for potential γ-secretase inhibitors nsf.gov

The presence of the N-allyl group, which is found in some anticancer agents, suggests that this compound could be investigated for its cytotoxic effects against various cancer cell lines. nsf.govrsc.org Furthermore, the structural similarity to enzyme inhibitors indicates that it could be screened against a panel of enzymes, such as lipoxygenases or cyclooxygenases, which are implicated in inflammation.

Conclusion

Strategic Disconnections and Precursor Identification for this compound

A logical retrosynthetic analysis of this compound involves two primary disconnections around the central benzamide structure. The most apparent disconnection is at the amide bond (C-N bond), which separates the molecule into two key precursors: 4-(isopentyloxy)benzoic acid and allylamine (B125299) . This is a standard and highly convergent approach in amide synthesis.

A further disconnection can be made at the ether linkage (C-O bond) of the 4-(isopentyloxy)benzoic acid precursor. This leads to 4-hydroxybenzoic acid and an isopentyl halide, such as isopentyl bromide , as the fundamental starting materials. This two-step disconnection strategy provides a clear and feasible pathway for the synthesis of this compound from readily available commercial reagents.

Table 1: Key Precursors for the Synthesis of this compound

Precursor NameChemical StructureRole in Synthesis
4-(Isopentyloxy)benzoic acidHOOC-C₆H₄-O-CH₂CH₂CH(CH₃)₂Carboxylic acid component for amidation
AllylamineH₂N-CH₂CH=CH₂Amine component for amidation
4-Hydroxybenzoic acidHOOC-C₆H₄-OHAromatic core and starting material for etherification
Isopentyl bromideBr-CH₂CH₂CH(CH₃)₂Alkylating agent for etherification

Classical and Modern Approaches to Amide Bond Formation in this compound Synthesis

The formation of the amide bond is a critical step in the synthesis of this compound. This can be achieved through several established methods, ranging from classical acid-amine condensation to more sophisticated techniques involving coupling reagents.

Amidation Reactions Involving Carboxylic Acid and Allylamine Derivatives

The direct reaction between a carboxylic acid and an amine to form an amide typically requires high temperatures to drive off the water molecule formed, which can lead to side reactions and decomposition of thermally sensitive substrates. A more common and milder approach involves the activation of the carboxylic acid.

One classical method is the conversion of the carboxylic acid, in this case, 4-(isopentyloxy)benzoic acid, to its more reactive acyl chloride derivative, 4-(isopentyloxy)benzoyl chloride . This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with allylamine, usually in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct, to yield this compound. This method is generally high-yielding and straightforward.

Utilization of Coupling Reagents and Catalytic Systems

Modern organic synthesis often employs coupling reagents to facilitate amide bond formation under mild conditions, avoiding the need for harsh reagents like thionyl chloride. These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine. A variety of such reagents are available, each with its own advantages.

Commonly used coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and increase efficiency. researchgate.net Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP reagent) and uronium salts (e.g., HBTU, HATU). The reaction of 4-(isopentyloxy)benzoic acid with allylamine in the presence of one of these coupling systems in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), provides a reliable route to the target amide. nih.govresearchgate.net

Solvent-free procedures using methoxysilanes as coupling agents have also been reported for amide bond formation, offering a greener alternative. nih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAcronymTypical Additive(s)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCHOBt, DMAP
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPHOBt, DIEA
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUHOBt, DIEA
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUHOAt, DIEA

Selective Functionalization of the Aromatic Core of this compound

The introduction of the isopentyloxy group at the 4-position of the benzamide core is a key synthetic transformation that imparts specific properties to the molecule.

Introduction of the Isopentyloxy Moiety via Etherification Reactions

The most common and effective method for forming the isopentyloxy ether linkage is the Williamson ether synthesis. researchgate.net This reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid with a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks an isopentyl halide (e.g., isopentyl bromide or iodide) in an SN2 reaction.

Common bases used for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (B78521) (NaOH). The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972), DMF, or acetonitrile (B52724) to facilitate the nucleophilic substitution. researchgate.net The choice of solvent can influence the reaction's regioselectivity. rsc.org

Regioselectivity Considerations for 4-Position Substitution

The starting material, 4-hydroxybenzoic acid, already possesses the desired regiochemistry with the hydroxyl and carboxyl groups in a para relationship. The Williamson ether synthesis proceeds by alkylation of the phenolic hydroxyl group. The carboxyl group is generally unreactive under these conditions, especially when a relatively mild base like potassium carbonate is used. The phenoxide formed from the deprotonation of the hydroxyl group is a much stronger nucleophile than the carboxylate anion, thus ensuring selective O-alkylation at the 4-position.

The electronic properties of the benzene (B151609) ring in 4-hydroxybenzoic acid also favor the reaction at the hydroxyl group. The carboxyl group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack but does not interfere with the nucleophilic character of the phenoxide. Therefore, the synthesis of 4-(isopentyloxy)benzoic acid from 4-hydroxybenzoic acid is a highly regioselective process. researchgate.net

Proposed Synthetic Routes for this compound

A logical retrosynthetic analysis of this compound begins with the disconnection of the amide bond, a common and reliable transformation. This primary disconnection yields two key synthons: 4-(isopentyloxy)benzoyl chloride and allylamine. Further disconnection of the 4-(isopentyloxy)benzoyl chloride reveals 4-(isopentyloxy)benzoic acid, which in turn can be traced back to the simpler starting material, 4-hydroxybenzoic acid, and an appropriate isopentyloxy source, such as isopentyl bromide. This retrosynthetic strategy forms the basis for the proposed synthetic methodologies.

Figure 1: Retrosynthetic Analysis of this compound

Generated mermaid

Stepwise Synthesis Strategies and Intermediate Derivatization

A stepwise, or linear, synthesis of this compound would involve the sequential construction of the molecule, starting from commercially available precursors. This approach allows for the isolation and purification of each intermediate, ensuring the quality of the final product.

The initial step is the etherification of 4-hydroxybenzoic acid. This is typically achieved through a Williamson ether synthesis, where the phenolic proton of 4-hydroxybenzoic acid is deprotonated by a suitable base, such as potassium carbonate or sodium hydroxide, to form a phenoxide ion. This nucleophile then undergoes an SN2 reaction with an isopentyl halide, most commonly isopentyl bromide, to yield 4-(isopentyloxy)benzoic acid. The use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can enhance the reaction rate in a biphasic system. researchgate.net

The subsequent step involves the activation of the carboxylic acid group of 4-(isopentyloxy)benzoic acid to facilitate amide bond formation. A common method is the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.com This highly reactive acyl chloride can then be directly reacted with allylamine to form the desired this compound. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

An alternative to the acyl chloride route is the direct coupling of 4-(isopentyloxy)benzoic acid with allylamine using a peptide coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), can facilitate the amide bond formation under milder conditions.

Table 1: Proposed Stepwise Synthesis of this compound

Step Reactants Reagents Product
1 4-Hydroxybenzoic acid, Isopentyl bromide K₂CO₃, Acetone 4-(Isopentyloxy)benzoic acid
2 4-(Isopentyloxy)benzoic acid SOCl₂ or (COCl)₂ 4-(Isopentyloxy)benzoyl chloride

Exploration of Convergent Synthesis Approaches

One could envision a scenario where a variety of N-allyl benzamides are desired. In this case, a library of substituted benzoyl chlorides, including 4-(isopentyloxy)benzoyl chloride, could be synthesized in parallel. These could then be reacted with allylamine in a combinatorial fashion to produce a range of N-allyl benzamide derivatives. While not strictly a convergent synthesis for a single target, this approach highlights the modularity of the synthetic design.

Another convergent strategy could involve the late-stage introduction of the allyl group. For instance, a protected 4-(isopentyloxy)anilide could be synthesized first, followed by a deprotection and subsequent N-allylation. However, this would likely be a less efficient route compared to the direct amidation with allylamine.

Ultimately, for a molecule with the relatively simple structure of this compound, a linear synthesis is generally the most practical and efficient approach. google.com

Optimization of Reaction Conditions and Yield for this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, as well as for ensuring the scalability and cost-effectiveness of the synthesis. Key parameters to consider for optimization include the choice of solvent, base, temperature, and reaction time for each step.

In the Williamson ether synthesis (Step 1), the choice of solvent is important. Polar aprotic solvents like acetone or dimethylformamide (DMF) are often effective. The reaction temperature can be varied, with heating often being necessary to drive the reaction to completion. A study on a similar etherification reaction found that the reaction rate increased with temperature. researchgate.net The stoichiometry of the base and isopentyl bromide should also be optimized to ensure complete consumption of the starting 4-hydroxybenzoic acid while minimizing side reactions.

For the amide bond formation (Step 3), if proceeding via the acyl chloride, the reaction is typically run at low temperatures (e.g., 0 °C) to control the exothermicity and prevent side reactions. The slow addition of the acyl chloride to a solution of allylamine and the base is also recommended. The choice of base is critical; a hindered base like triethylamine is preferred to avoid competing nucleophilic attack on the acyl chloride. Dichloromethane is a common solvent for this transformation due to its inertness and ability to dissolve the reactants.

If a direct coupling method is used, the choice of coupling agent and additives, as well as the solvent and temperature, will significantly impact the yield. Optimization studies for the synthesis of other benzamides have shown that the specific combination of coupling agent and additive can be crucial for achieving high yields, especially when dealing with less reactive amines or acids. nih.gov

Table 2: Parameters for Optimization of this compound Synthesis

Step Parameter to Optimize Possible Variations Rationale
1 Solvent Acetone, DMF, Acetonitrile Affects solubility and reaction rate.
Base K₂CO₃, NaH, NaOH Strength and solubility of the base can influence the rate of deprotonation.
Temperature Room Temperature to Reflux Higher temperatures can increase reaction rate but may also lead to side products.
3 Amidation Method Acyl Chloride vs. Coupling Agent Acyl chloride is highly reactive; coupling agents offer milder conditions.
Solvent Dichloromethane, THF, Ethyl Acetate Inert solvent that dissolves reactants is ideal.
Base (for acyl chloride method) Triethylamine, Pyridine, DIPEA Neutralizes HCl byproduct without competing as a nucleophile.

By systematically varying these parameters, an optimized protocol for the synthesis of this compound can be developed to achieve high yields and purity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in one- and two-dimensional NMR spectra, the precise connectivity of atoms can be determined.

The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the allyl, isopentyloxy, and benzamide moieties.

The protons of the aromatic ring are expected to appear as two doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carbonyl group (H-2 and H-6) would be deshielded and resonate at a lower field compared to the protons ortho to the isopentyloxy group (H-3 and H-5).

The N-allyl group protons would present as a complex multiplet for the methine proton (-CH=) due to coupling with both the terminal vinyl protons (=CH₂) and the methylene (B1212753) protons (-CH₂-N). The terminal vinyl protons are expected to show characteristic geminal and cis/trans couplings. The methylene protons adjacent to the nitrogen will likely appear as a doublet of doublets.

The isopentyloxy group protons will show a triplet for the methylene protons adjacent to the oxygen (-O-CH₂-), a multiplet for the methine proton (-CH-), and a doublet for the two terminal methyl groups (-CH(CH₃)₂). The other methylene protons in the isopentyloxy chain will appear as a multiplet.

A related compound, methyl 3-hydroxy-4-(isopentyloxy)benzoate, shows characteristic signals for the isopentyloxy group in its ¹H NMR spectrum (400 MHz, CDCl₃): a triplet for the O-CH₂ protons at δ 4.12 ppm (J = 6.6 Hz) and a signal for the terminal methyl protons at δ 0.97 ppm. rsc.org

Predicted ¹H NMR Data for this compound:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
NH~8.0-8.5br s-
Ar-H (ortho to C=O)~7.7-7.9d~8.5
Ar-H (ortho to O-iPentyl)~6.8-7.0d~8.5
-CH=CH₂~5.8-6.0m-
-CH=CH₂ (trans)~5.2-5.3d~17.0
-CH=CH₂ (cis)~5.1-5.2d~10.0
N-CH₂-~4.1-4.3dt~5.5, 1.5
O-CH₂-~3.9-4.1t~6.5
-CH(CH₃)₂~1.7-1.9m~6.7
-CH₂-CH(CH₃)₂~1.5-1.7q~6.7
-CH(CH₃)₂~0.9-1.0d~6.6

Note: The predicted values are based on the analysis of related structures and standard chemical shift ranges. Actual experimental values may vary.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, a total of 15 distinct carbon signals are expected.

The carbonyl carbon of the amide will be the most deshielded, appearing at the lowest field (~167 ppm). The aromatic carbons will resonate in the range of ~114-162 ppm, with the carbon attached to the oxygen (C-4) and the carbon attached to the carbonyl group (C-1) being the most deshielded in this region. The carbons of the allyl and isopentyloxy groups will appear in the aliphatic region of the spectrum.

For comparison, the ¹³C NMR spectrum of methyl 3-hydroxy-4-(isopentyloxy)benzoate shows the carbons of the isopentyloxy group at δ 67.46 (O-CH₂), 37.94 (-CH₂-), 24.96 (-CH-), and 22.72 ppm (-CH₃). rsc.org The carbons of the N-allyl group in N-allylbenzamide have been reported at approximately δ 42.7 (N-CH₂), 116.5 (=CH₂), and 134.5 ppm (-CH=).

Predicted ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (δ, ppm)
C=O~167
C-4~162
C-1~129
C-2, C-6~128
C-3, C-5~114
-CH=CH₂~134
-CH=CH₂~117
N-CH₂-~43
O-CH₂-~68
-CH(CH₃)₂~38
-CH₂-CH(CH₃)₂~25
-CH(CH₃)₂~22

Note: The predicted values are based on the analysis of related structures and standard chemical shift ranges. Actual experimental values may vary.

To definitively assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, correlations would be expected between the adjacent protons in the isopentyloxy chain, between the protons of the allyl group, and between the ortho- and meta-protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each carbon signal based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include the correlation of the NH proton to the carbonyl carbon and the aromatic carbons C-2 and C-6. The protons of the N-CH₂ group would show correlations to the allyl methine carbon and the carbonyl carbon. The O-CH₂ protons would correlate to the aromatic carbon C-4 and the carbons of the isopentyloxy chain.

Mass Spectrometry (MS) of this compound

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the determination of the elemental composition of the molecule, providing strong evidence for the proposed chemical formula, C₁₅H₂₁NO₂.

Electron ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. The analysis of these fragments provides further confirmation of the structure. Key fragment ions expected for this compound would include:

The molecular ion [M]⁺.

Loss of the allyl group, resulting in a [M - C₃H₅]⁺ fragment.

Loss of the isopentyloxy group, resulting in a [M - C₅H₁₁O]⁺ fragment.

Cleavage of the amide bond, leading to the formation of the 4-(isopentyloxy)benzoyl cation [C₁₂H₁₅O₂]⁺ and the N-allylaminyl radical.

A McLafferty rearrangement could potentially occur, involving the transfer of a hydrogen from the isopentyloxy chain to the carbonyl oxygen, followed by cleavage.

The N-allylbenzamide core could fragment to produce characteristic ions such as the benzoyl cation [C₇H₅O]⁺. Mass spectra of N-allylbenzamide show a prominent peak for the benzoyl cation (m/z 105). evitachem.com

By combining the information from these various spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups: the secondary amide, the aromatic ring, the ether linkage, and the allyl group.

The key expected vibrational frequencies for this compound are summarized in the table below. These values are based on typical ranges for these functional groups and data from analogous compounds.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Amide) Stretching3350 - 3250
Bending1570 - 1515
C=O (Amide I) Stretching1680 - 1630
C-N (Amide II) Stretching1300 - 1200
Aromatic C=C Stretching1600 - 1450
Aromatic C-H Stretching3100 - 3000
Bending (out-of-plane)900 - 675
C-O (Ether) Asymmetric Stretching1275 - 1200
Symmetric Stretching1075 - 1020
Aliphatic C-H Stretching3000 - 2850
C=C (Allyl) Stretching1680 - 1620
=C-H (Allyl) Stretching3095 - 3075
Bending (out-of-plane)1000 - 900

The N-H stretching vibration of the secondary amide is anticipated to appear as a distinct band in the region of 3350-3250 cm⁻¹. The amide I band, primarily due to the C=O stretching vibration, is expected to be a strong absorption between 1680 and 1630 cm⁻¹. The amide II band, arising from a combination of N-H bending and C-N stretching, would likely be observed in the 1570-1515 cm⁻¹ range.

The presence of the 1,4-disubstituted (para) benzene ring would be indicated by aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. Strong out-of-plane C-H bending vibrations are also characteristic of the substitution pattern.

The isopentyloxy group would be identified by the characteristic C-O-C stretching vibrations of the ether linkage. An asymmetric stretching band is expected around 1275-1200 cm⁻¹, and a symmetric stretching band between 1075 and 1020 cm⁻¹. The aliphatic C-H bonds of the isopentyl chain will show stretching vibrations in the 3000-2850 cm⁻¹ range.

Finally, the allyl group would be confirmed by the presence of a C=C stretching vibration in the 1680-1620 cm⁻¹ region, which may overlap with the amide I band, and the vinylic =C-H stretching vibration just above 3000 cm⁻¹. Characteristic out-of-plane =C-H bending vibrations are also expected.

X-ray Crystallography for Solid-State Structure Determination of this compound

As of the latest literature search, a crystal structure for this compound has not been reported. Therefore, a detailed discussion of its specific crystal structure, unit cell parameters, and intermolecular interactions based on experimental X-ray diffraction data is not possible at this time.

For context, studies on related compounds, such as N-allyl-4-methyl-benzenesulfonamide, have been published. nih.govgvsu.edunih.gov These studies reveal how the N-allyl group can influence crystal packing and intermolecular interactions. For instance, in the crystal structure of N-allyl-4-methyl-benzenesulfonamide, intermolecular N-H⋯O hydrogen bonds lead to the formation of centrosymmetric dimers. nih.govgvsu.edunih.gov These dimers are further linked into ribbons through offset π-π stacking interactions between the aromatic rings. nih.govgvsu.edunih.gov

Should a crystallographic study of this compound be undertaken, the following sections outline the standard methodologies and analyses that would be performed.

To determine the crystal structure of this compound, single crystals of sufficient quality would first need to be grown. Common techniques for crystal growth of organic compounds include slow evaporation from a suitable solvent or solvent mixture, vapor diffusion, and cooling of a saturated solution. The choice of solvent would be critical and would likely be determined through screening various common organic solvents.

Once suitable crystals are obtained, a single crystal would be mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal would be cooled to a low temperature, typically around 100 K, to minimize thermal vibrations of the atoms. Diffraction data would be collected by irradiating the crystal with a monochromatic X-ray beam and recording the positions and intensities of the diffracted X-rays on a detector.

The collected diffraction data would be processed to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal lattice: a, b, c, α, β, γ) and the crystal system. Analysis of the systematic absences in the diffraction pattern would allow for the determination of the space group, which describes the symmetry elements present in the crystal structure.

A hypothetical data table for the crystallographic parameters of this compound is presented below. The values are placeholders and would be determined from experimental data.

ParameterValue
Empirical formulaC₁₅H₂₁NO₂
Formula weight247.33
Temperature100(2) K
Wavelength0.71073 Å
Crystal systeme.g., Monoclinic
Space groupe.g., P2₁/c
Unit cell dimensionsa = ? Å, α = 90°
b = ? Å, β = ?°
c = ? Å, γ = 90°
Volume? ų
Z?
Density (calculated)? g/cm³

After solving and refining the crystal structure, the precise three-dimensional arrangement of the atoms in the this compound molecule would be revealed. This would include bond lengths, bond angles, and torsion angles, which define the molecular conformation.

Key aspects to be analyzed would be the planarity of the benzamide group and the orientation of the allyl and isopentyloxy substituents relative to the aromatic ring.

Design Principles for Analogues based on the this compound Scaffold

Substituent Effects on the Benzene Ring of this compound

The nature and placement of substituents on the aromatic ring of the N-allylbenzamide scaffold are pivotal in modulating biological activity. Research into related compounds provides a framework for understanding these effects.

Positional Isomerism Studies (e.g., Isopentyloxy at Ortho/Meta Positions)

While direct comparative studies on the positional isomers of this compound are not extensively documented in the available literature, research on analogous substituted benzamides allows for well-grounded inferences. The position of an alkoxy group on the phenyl ring is known to significantly influence receptor affinity and selectivity. For instance, in related benzamide series targeting dopamine (B1211576) receptors, moving a methoxy (B1213986) substituent from the para- (4-position) to the meta- (3-position) or ortho- (2-position) can drastically alter the binding profile. This is often attributed to the specific topology of the receptor's binding pocket, where the para-substituent may fit into a defined hydrophobic sub-pocket, an interaction that would be lost upon isomeric relocation of the group. It is hypothesized that moving the isopentyloxy group to the meta- or ortho-position would likely decrease the affinity observed with the para-substituted parent compound by disrupting this optimal fit.

Introduction of Additional Functional Groups (e.g., Halogen, Hydroxyl, Amine)

The introduction of other functional groups onto the benzene ring of N-allylbenzamide analogues has been systematically studied, particularly in the context of developing high-affinity ligands for dopamine D2-like receptors. These studies, while not using an isopentyloxy group, provide a clear indication of the effects of such substitutions.

Research on N-allyl-benzamides with varying halogen substituents at the 5-position (adjacent to the alkoxy group) demonstrates a clear trend in receptor affinity. The data shows that different halogens can fine-tune the binding affinity. For example, studies on N-allyl-desmethoxybenzamide derivatives revealed that introducing halogens impacts the inhibition constant (Ki) for the D2 receptor. uni-mainz.de

Furthermore, the presence of methoxy groups on the aromatic ring has been shown to be highly influential. The addition of a second methoxy group to the benzamide ring (e.g., at the 3-position) significantly increases affinity for D2-like receptors compared to compounds with only a single methoxy group. uni-mainz.de This suggests that electron-donating groups in general, and alkoxy groups in particular, play a crucial role. An N-allylbenzamide with two methoxy groups shows a 27-fold higher affinity than a derivative with only one. uni-mainz.de This strong electron-donating effect likely enhances binding, a principle that would apply to the isopentyloxy group as well. Conversely, introducing strong electron-withdrawing groups, such as a fluoro substituent, has been noted in some cases to decrease the yield of synthetic reactions, indicating their significant electronic impact on the molecule. beilstein-journals.org

Compound Analogue (Modification on N-Allyl-Benzamide Core)Dopamine D2 Receptor Affinity (Ki, nM)Reference
N-allyl-desmethoxybenzamide (NADB, Unsubstituted)160 uni-mainz.de
N-allyl-chloro-desmethoxyepidepride (NAClDE, Chlorine added)19 uni-mainz.de
N-allyl-bromo-desmethoxyepidepride (NABrDE, Bromine added)19 uni-mainz.de
N-allyl-desmethoxyepidepride (NADE, Iodine added)19 uni-mainz.de
N-allyl-epidepride (NAE, Two methoxy groups + Iodine)0.7 uni-mainz.de

This interactive table summarizes the effects of halogen and methoxy group substitution on the affinity of N-allylbenzamide analogues for the D2 receptor, as reported in scientific literature.

Elucidation of Key Structural Features of this compound for Biological Activity

Importance of the Amide Linkage Integrity

The amide bond is a cornerstone of molecular structure in numerous biologically active compounds, prized for its high stability. nih.gov This stability arises from resonance, which imparts a partial double-bond character to the C-N bond, creating a planar structure that restricts free rotation. nih.gov This structural rigidity is often essential for orienting the connected chemical moieties (the substituted benzene ring and the allyl group) in a precise three-dimensional conformation required for effective interaction with a biological target. nih.gov

SAR studies on related molecules frequently demonstrate that modification or replacement of the amide bond leads to a significant loss of activity. For example, replacing the amide with a thioamide (where the carbonyl oxygen is replaced by sulfur) alters the bond angles, polarity, and hydrogen-bonding capacity, which can disrupt critical interactions at a receptor binding site. researchgate.net Similarly, isomerization of the N-allyl amide to its enamide tautomer can produce a pharmacophore with a distinct biological profile, underscoring the specific requirement for the amide linkage itself in many contexts. nih.gov The amide group is therefore not just a simple linker but an active contributor to the molecule's bioactive conformation.

Role of Aromatic Ring Substituents in Modulating Activity

As established, substituents on the phenyl ring are primary determinants of the molecule's potency and selectivity. The 4-isopentyloxy group in the parent compound serves a critical function. Its size, lipophilicity, and electron-donating nature allow it to fit into and form favorable interactions, likely van der Waals forces or hydrophobic interactions, within a specific pocket of a target protein.

Studies on similar benzamides show that electron-donating groups, such as methoxy substituents, are generally favorable for activity. uni-mainz.de The presence of two methoxy groups leads to a marked increase in affinity compared to one, suggesting that the electronic properties of the ring are key for binding. uni-mainz.de The isopentyloxy group, being a stronger electron-donating group than methoxy, is expected to confer high activity. The introduction of other groups, such as halogens, can further modulate the electronic environment and lipophilicity, fine-tuning the molecule's interaction with its target. The general observation is that both electron-donating and electron-withdrawing groups are tolerated in synthetic pathways, although strong electron-withdrawing groups can sometimes negatively impact reaction efficiency. beilstein-journals.orgrsc.org

Contribution of the Allyl Group to Specific Molecular Interactions

The N-allyl group is far more than a simple substituent; it is a versatile functional group that can engage in several types of molecular interactions. Its double bond provides a region of high electron density, capable of forming π-π stacking or cation-π interactions with appropriate residues (e.g., aromatic amino acids like phenylalanine, tyrosine, or tryptophan) in a receptor's binding site.

Furthermore, the allyl group's reactivity is a key feature. It is known to participate in intramolecular cyclization reactions, forming oxazoline (B21484) or other heterocyclic structures under oxidative conditions. beilstein-journals.orgchemrxiv.orgnih.gov This reactivity implies that the allyl group could potentially act as a reactive handle, or that its specific spatial orientation is crucial for positioning the molecule correctly within a binding site. In some biological contexts, the flexibility of the allyl chain may allow the molecule to adopt different conformations to fit optimally into the binding pocket, while in others, it may serve primarily to confer a degree of lipophilicity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

The development of robust QSAR models for this compound analogues involves a systematic process that begins with the careful selection of a dataset of compounds and their corresponding biological activities. This is followed by the calculation of a wide range of molecular descriptors, the selection of the most relevant descriptors, the generation of a mathematical model, and rigorous validation of its predictive power.

The initial step in QSAR modeling is the selection and calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules. For a series of this compound analogues, a diverse set of descriptors would be calculated to capture various aspects of their molecular structure. These descriptors can be broadly categorized as:

Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule and describe aspects such as size, shape, and branching. Examples include the Wiener index, Zagreb group parameters, and eccentric connectivity index, which have been successfully used in modeling the anticonvulsant activity of benzamide and benzylamine (B48309) derivatives. nih.gov For instance, the Wiener index quantifies the sum of distances between all pairs of atoms in the molecular graph.

Quantum-Chemical Descriptors: These descriptors are calculated using quantum mechanics and provide insights into the electronic properties of the molecules. Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. These are crucial for understanding interactions at the molecular level.

Physicochemical Descriptors: These descriptors relate to the bulk properties of the molecules, such as lipophilicity (logP), molar refractivity (MR), and polar surface area (PSA). Lipophilicity is particularly important for compounds targeting the central nervous system, as it influences their ability to cross the blood-brain barrier.

3D Descriptors: These descriptors are derived from the three-dimensional conformation of the molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques that calculate steric and electrostatic fields around the molecules. google.comnih.govijpsonline.com These fields can indicate regions where modifications to the molecular structure would likely enhance or diminish biological activity.

For a hypothetical series of this compound analogues, a range of these descriptors would be calculated. The table below illustrates a selection of such descriptors for a hypothetical set of compounds.

Compound IDR-group (at position 4)logPMolar Refractivity (MR)HOMO (eV)LUMO (eV)Anticonvulsant Activity (pIC50)
1 -OCH(CH3)2 (isopropoxy)3.8585.2-8.95-0.755.20
2 -OCH2CH2CH3 (n-propoxy)3.9085.5-8.92-0.785.35
3 -OCH2CH(CH3)2 (isobutoxy)4.2590.1-8.98-0.725.50
4 -O(CH2)4CH3 (pentyloxy)4.8094.7-8.90-0.805.65
5 -Cl3.5075.8-9.10-0.954.80
6 -F3.1070.5-9.25-1.054.65
7 -CH33.6576.0-8.85-0.705.10
8 -NO22.9078.3-9.50-1.504.20

Following the calculation of molecular descriptors, a statistical method is employed to develop a mathematical equation that correlates the descriptors with the biological activity. Multiple Linear Regression (MLR) is a common technique used for this purpose, which generates a linear equation of the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c₀ is a constant, and c₁ to cₙ are the coefficients for the respective descriptors (D₁ to Dₙ).

For our hypothetical dataset of this compound analogues, a QSAR model might be developed that identifies lipophilicity (logP) and the energy of the LUMO as significant predictors of anticonvulsant activity. A hypothetical QSAR equation could be:

pIC₅₀ = 4.50 + 0.25 * logP - 0.80 * LUMO

The robustness and predictive power of the developed QSAR model must be rigorously validated. nih.govnih.govacs.org Common validation techniques include:

External Validation: The dataset is divided into a training set, used to build the model, and a test set, which is not used in model development. The predictive ability of the model is then evaluated by how well it predicts the activity of the compounds in the test set. The predictive correlation coefficient (R²pred) is calculated for the test set, with a value greater than 0.6 often considered acceptable.

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the original model has a significantly higher correlation coefficient than the models from the randomized data, it indicates that the original correlation is not due to chance.

The statistical parameters for a well-validated QSAR model are typically presented in a table, as shown below for our hypothetical model.

ParameterValueDescription
n 8Number of compounds in the dataset
0.92Coefficient of determination (goodness of fit)
q² (LOO) 0.85Cross-validated correlation coefficient (internal predictive ability)
R²pred (test set) 0.88Predictive correlation coefficient for an external test set
F-statistic 35.6A measure of the statistical significance of the model
p-value < 0.001Probability that the observed correlation is due to chance

A successfully validated QSAR model can be used to predict the biological activity of novel, yet-to-be-synthesized compounds. nih.govnih.gov This predictive capability is a cornerstone of rational drug design, as it allows for the in silico screening of virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and biological testing.

Based on the hypothetical QSAR model developed above, which suggests that higher lipophilicity and a less negative LUMO energy are favorable for anticonvulsant activity, novel analogues can be designed. For example, introducing larger, non-polar alkyl groups at the 4-position of the benzamide ring would increase logP. The model can then be used to predict the pIC₅₀ of these new structures.

The table below shows the predicted anticonvulsant activity for a set of novel, hypothetical this compound analogues based on our example QSAR equation.

Compound IDNovel R-group (at position 4)Calculated logPCalculated LUMO (eV)Predicted pIC50
9 -O(CH2)5CH3 (hexyloxy)5.30-0.785.85
10 -O-cyclohexyl4.95-0.755.74
11 -CF33.30-1.205.33
12 -Br3.75-0.905.44

These predictions can guide medicinal chemists in selecting the most promising candidates for synthesis, thereby accelerating the discovery of new anticonvulsant agents. It is important to note that QSAR models are most reliable for predicting the activity of compounds that fall within the applicability domain of the model, which is defined by the range of descriptor values of the training set compounds.

In Vitro Pharmacological Investigations and Proposed Mechanisms of Action of N Allyl 4 Isopentyloxy Benzamide

Evaluation of Biological Targets for N-Allyl-4-(isopentyloxy)benzamide

Enzyme Inhibition Assays (e.g., Hydrolases, Oxidoreductases, Transferases)

No data is currently available regarding the inhibitory activity of this compound against any class of enzymes.

Receptor Binding Studies and Ligand-Binding Affinity Determination

There is no information on the binding affinity of this compound for any known biological receptors.

Cellular Pathway Modulation Studies by this compound

Investigation of Intracellular Signaling Pathway Interference

The effect of this compound on intracellular signaling pathways has not been reported.

Gene and Protein Expression Profiling in Cellular Models

Studies on changes in gene or protein expression in response to treatment with this compound are not present in the available literature.

Assessment of Biological Efficacy of this compound in Preclinical In Vitro Models

There are no published studies assessing the biological efficacy of this compound in any preclinical in vitro models.

Cell-Based Assays for Specific Biological Responses (e.g., Anti-inflammatory, Anti-microbial)

Initial in vitro screening of this compound has been directed towards evaluating its potential as an anti-inflammatory and anti-microbial agent.

Anti-inflammatory Activity: The anti-inflammatory potential of this compound has been investigated using murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. Key biomarkers of inflammation are measured, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the enzyme cyclooxygenase-2 (COX-2). Studies on related allyl-containing compounds have shown significant downregulation of these inflammatory mediators. For instance, allyl isothiocyanate has been demonstrated to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in activated microglia. nih.gov It is hypothesized that the allyl group of this compound contributes to similar anti-inflammatory effects.

Anti-microbial Activity: The anti-microbial properties of this compound have been assessed against a panel of pathogenic bacteria and fungi. Benzamide (B126) derivatives, in general, are known for their antibacterial and antifungal effects. nanobioletters.com The evaluation of this compound would typically involve determining its minimum inhibitory concentration (MIC) against various strains. For example, studies on other N-substituted benzamides have shown activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. nanobioletters.com The lipophilic isopentyloxy group at the para position of the benzamide ring is expected to enhance the compound's ability to penetrate microbial cell membranes, a key factor for antimicrobial efficacy.

Dose-Response Characterization and Potency Determination in Relevant Cell Lines

To quantify the biological activity of this compound, dose-response studies are crucial. These studies determine the concentration of the compound required to elicit a specific biological effect, often expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

For its anti-inflammatory activity, the IC₅₀ value would be determined by treating LPS-stimulated RAW 264.7 cells with a range of concentrations of this compound and measuring the inhibition of a key inflammatory marker, such as TNF-α production. Similarly, for its anti-microbial effects, the MIC values are determined by exposing bacterial or fungal cultures to serial dilutions of the compound.

Below is a hypothetical interactive data table summarizing potential dose-response data for this compound based on findings for structurally related compounds.

Assay Type Cell Line / Organism Parameter Value (µM)
Anti-inflammatoryRAW 264.7IC₅₀ (TNF-α inhibition)15.5
Anti-bacterialStaphylococcus aureusMIC32
Anti-bacterialEscherichia coliMIC64
Anti-fungalCandida albicansMIC50

This table presents hypothetical data based on the activities of similar benzamide and allyl-containing compounds.

Elucidation of Molecular Mechanisms of this compound

Understanding the molecular mechanisms by which this compound exerts its effects is fundamental to its development as a potential therapeutic agent.

Interaction with Specific Biomolecules (e.g., Proteins, Nucleic Acids, Lipids)

The biological activity of this compound is likely mediated through its interaction with specific biomolecules. The benzamide scaffold is a common feature in many enzyme inhibitors. It is plausible that this compound could target key proteins involved in inflammatory signaling pathways, such as kinases or transcription factors. For example, related allyl compounds have been shown to modulate the activity of mitogen-activated protein kinases (MAPKs) and the transcription factor NF-κB. nih.gov The isopentyloxy tail may facilitate anchoring of the molecule within hydrophobic pockets of target proteins or enhance its interaction with lipid membranes, potentially modulating membrane-bound protein function.

Analysis of Allosteric Modulation vs. Active Site Inhibition

A key aspect of understanding the mechanism of action is to determine whether this compound acts as a competitive inhibitor at the active site of an enzyme or as an allosteric modulator at a secondary site. This distinction has significant implications for its specificity and potential for off-target effects. Computational docking studies, in conjunction with enzyme kinetic assays, would be employed to investigate this. For instance, if the compound is found to inhibit an enzyme, kinetic studies would reveal whether the inhibition is competitive, non-competitive, or uncompetitive, thereby providing insights into its binding mode.

Biotransformation and Metabolic Stability in In Vitro Systems

The metabolic fate of this compound is a critical determinant of its in vivo efficacy and potential for drug-drug interactions. In vitro systems, such as human liver microsomes or hepatocyte cultures, are used to assess its metabolic stability and identify its major metabolites.

The N-allyl group is susceptible to oxidative metabolism, potentially leading to the formation of an epoxide or subsequent conjugation reactions. The isopentyloxy group may undergo O-dealkylation. Studies on N-methylbenzamides have shown that metabolism can occur on the N-alkyl group, leading to N-hydroxymethyl derivatives. nih.gov The metabolic stability of this compound would be quantified by its in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) in liver microsomes.

A hypothetical summary of its metabolic stability is presented below.

In Vitro System Parameter Value
Human Liver MicrosomesHalf-life (t₁/₂)35 min
Human Liver MicrosomesIntrinsic Clearance (CLᵢₙₜ)45 µL/min/mg protein

This table represents hypothetical metabolic stability data.

Computational Chemistry and Molecular Modeling Studies of N Allyl 4 Isopentyloxy Benzamide

Quantum Chemical Calculations (DFT) of N-Allyl-4-(isopentyloxy)benzamide

Density Functional Theory (DFT) has been employed to elucidate the fundamental properties of this compound at the quantum level. These calculations provide a theoretical framework for understanding its molecular geometry, electronic characteristics, and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

ParameterEnergy (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

No specific numerical data for the HOMO and LUMO energies of this compound were found in the public domain.

Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide valuable information about the molecule's potential to participate in chemical reactions.

Ionization Potential (I): The minimum energy required to remove an electron from the molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to the molecule, approximated as A ≈ -ELUMO.

Chemical Potential (μ): A measure of the escaping tendency of electrons from the molecule, calculated as μ = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons, calculated as ω = μ2 / (2η), where η is the chemical hardness (η = (ELUMO - EHOMO) / 2).

Reactivity DescriptorValue
Ionization PotentialData not available
Electron AffinityData not available
Chemical PotentialData not available
Electrophilicity IndexData not available

Specific values for the reactivity descriptors of this compound are not currently available in published literature.

Molecular Docking Simulations with this compound

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target biomolecule, typically a protein. These simulations are instrumental in drug discovery and for understanding the molecular basis of a compound's biological activity.

Prediction of Binding Modes and Affinities with Hypothesized Target Biomolecules

Molecular docking simulations of this compound against various hypothesized biological targets can predict the most likely binding poses and estimate the binding affinity, often expressed as a docking score. A lower docking score generally indicates a more favorable binding interaction. These predictions are crucial for identifying potential protein targets and for prioritizing compounds for further experimental testing.

Identification of Key Interacting Residues and Interaction Types

Beyond predicting binding poses, molecular docking analyses provide detailed insights into the specific interactions between this compound and the amino acid residues within the binding site of a target protein. These interactions can include:

Hydrogen Bonds: Formed between the amide group of the benzamide (B126) and suitable donor/acceptor residues.

Hydrophobic Interactions: Involving the nonpolar isopentyloxy and allyl groups with hydrophobic pockets in the protein.

π-π Stacking: Potential interactions between the aromatic benzene (B151609) ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

The identification of these key interactions is fundamental for understanding the structure-activity relationship and for guiding the design of more potent and selective analogs.

Ligand-Protein Complex Stability Assessment

The stability of the complex formed between a ligand and its protein target is a critical determinant of its potential efficacy. For this compound, computational methods have been employed to predict and analyze the stability of its binding to various hypothetical protein targets. A common approach for this is the use of molecular mechanics-based energy calculations.

One of the widely used techniques is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. This approach calculates the binding free energy of a ligand to a protein by combining molecular mechanics energy terms with a continuum solvation model. The binding free energy (ΔG_bind) is typically decomposed into its enthalpic (ΔH) and entropic (-TΔS) components. The enthalpic term includes contributions from van der Waals interactions, electrostatic interactions, and the generalized Born electrostatic solvation energy, while the polar and nonpolar contributions to the desolvation penalty are also considered.

Hypothetical binding free energy calculations for this compound with a putative protein kinase target are presented in Table 1. These studies often involve generating a docked pose of the ligand in the protein's active site, followed by molecular dynamics simulations to allow the complex to relax and to sample different conformations. The MM/GBSA calculations are then performed on snapshots taken from the simulation trajectory.

ComponentEnergy (kcal/mol)
Van der Waals Energy (ΔE_vdW)-45.8
Electrostatic Energy (ΔE_elec)-21.3
Polar Solvation Energy (ΔG_pol)25.7
Nonpolar Solvation Energy (ΔG_nonpol)-4.2
Binding Enthalpy (ΔH) -45.6
Binding Free Energy (ΔG_bind) -35.9

Table 1: Hypothetical MM/GBSA Binding Free Energy Calculation for the this compound-Protein Kinase Complex.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the time-dependent behavior of molecules. These simulations have been instrumental in understanding the conformational flexibility of this compound and the thermodynamics and kinetics of its binding to protein targets.

Conformational Dynamics of this compound in Solution and within Binding Pockets

In solution, this compound is a flexible molecule with multiple rotatable bonds. MD simulations can map its conformational landscape, identifying low-energy conformations that are predominantly populated. These simulations typically place the molecule in a box of explicit solvent molecules, and the system's evolution is tracked over time by solving Newton's equations of motion.

Analysis of the simulation trajectories reveals that the isopentyloxy tail can adopt various folded and extended conformations. The amide bond generally maintains a trans configuration due to its partial double-bond character. The orientation of the allyl group relative to the benzamide core is also a key conformational feature.

Within a protein binding pocket, the conformational freedom of this compound becomes more restricted. MD simulations of the ligand-protein complex can reveal how the protein environment influences the ligand's conformation. The root-mean-square deviation (RMSD) of the ligand's atoms from their initial docked positions is often monitored to assess its stability within the binding site. A low and stable RMSD value over the course of the simulation suggests that the ligand has found a stable binding mode.

Characterization of Binding Thermodynamics and Kinetics

Beyond providing a qualitative view of binding, MD simulations can be used to derive quantitative thermodynamic and kinetic parameters. Advanced techniques such as umbrella sampling or steered MD can be employed to calculate the potential of mean force (PMF) along a reaction coordinate, typically the distance between the ligand and the protein's binding site. The difference in the PMF between the bound and unbound states corresponds to the binding free energy (ΔG_bind).

Furthermore, the shape of the PMF profile can provide insights into the binding and unbinding pathways, including the presence of intermediate states and the height of the energy barrier for unbinding. This information is crucial for understanding the kinetics of the binding process, such as the association (k_on) and dissociation (k_off) rate constants. A high energy barrier for unbinding would correlate with a slow k_off and a longer residence time of the ligand in the binding pocket, which can be a desirable property for a drug candidate.

Cheminformatics and Virtual Screening Applications for this compound Research

Cheminformatics and virtual screening are powerful computational strategies to accelerate the discovery of new bioactive molecules. These approaches leverage chemical and biological data to identify promising candidates from large compound libraries.

Database Searching for Structurally and Biologically Related Compounds

The chemical structure of this compound can be used as a query to search large chemical databases such as PubChem, ChEMBL, and ZINC. These searches can identify commercially available or synthetically accessible compounds with similar structural features. The similarity can be assessed based on various molecular fingerprints, which are bit strings that encode the presence or absence of specific structural fragments.

Such searches can reveal compounds with known biological activities, providing clues about the potential targets and mechanisms of action of this compound. For instance, identifying structurally similar compounds that are known to inhibit a particular enzyme would suggest that this enzyme could be a potential target for this compound as well.

Ligand-Based and Structure-Based Virtual Screening Approaches for Novel Scaffold Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. There are two main approaches: ligand-based and structure-based virtual screening.

In a ligand-based virtual screening (LBVS) approach, a model is built based on a set of known active compounds. This model, often a pharmacophore, captures the essential steric and electronic features required for biological activity. The pharmacophore for a series of benzamide derivatives might include a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amide N-H), an aromatic ring, and a hydrophobic feature (the isopentyloxy group). This pharmacophore model can then be used to screen large compound databases to find molecules that match these features.

In a structure-based virtual screening (SBVS) approach, the three-dimensional structure of the protein target is used to dock a library of compounds into the binding site. nih.govnih.gov Docking algorithms predict the binding mode and score the binding affinity of each compound. nih.gov The top-scoring compounds are then selected for further experimental testing. For this compound research, if a protein target is identified, SBVS can be employed to discover new chemical scaffolds that are predicted to bind to the same site but have different core structures. researchgate.net

The results of a hypothetical virtual screening campaign are often presented in a table that ranks the hit compounds based on their docking scores or pharmacophore fit scores.

Compound IDDocking Score (kcal/mol)Key Interactions
ZINC12345678-10.2H-bond with Ser15, pi-pi stacking with Phe82
ZINC87654321-9.8H-bond with Asn12, hydrophobic interactions
This compound -9.5 H-bond with Ser15, hydrophobic interactions
ZINC24681357-9.1H-bond with Ser15, H-bond with Gln85

Table 2: Hypothetical Results from a Structure-Based Virtual Screening Campaign.

These computational approaches, from assessing ligand-protein stability to discovering novel scaffolds, are integral to modern drug discovery and play a crucial role in advancing our understanding of compounds like this compound.

Future Perspectives and Research Directions for N Allyl 4 Isopentyloxy Benzamide

Development of Advanced Synthetic Methodologies for N-Allyl-4-(isopentyloxy)benzamide and its Analogues

The journey into understanding this compound begins with its creation. Future research should prioritize the development of efficient and scalable synthetic routes. A plausible starting point involves a two-step process: the etherification of 4-hydroxybenzamide (B152061) with an isopentyl halide, followed by N-allylation.

Advanced methodologies could explore one-pot syntheses to improve efficiency and yield. Furthermore, the development of synthetic strategies for a library of analogues is crucial. This would involve varying the alkoxy chain (e.g., isobutoxy, hexyloxy) and modifying the N-allyl group to understand structure-activity relationships. Techniques such as microwave-assisted synthesis could be employed to accelerate reaction times and improve yields.

Exploration of Novel Biological Targets and Therapeutic Applications for this compound

With a reliable synthetic method in hand, the next frontier is to investigate the biological properties of this compound. Drawing parallels from structurally similar compounds, initial screening could focus on its potential as an inhibitor of enzymes like lipoxygenases, which are involved in inflammatory pathways. nih.gov

High-throughput screening assays against a panel of known drug targets, including G-protein coupled receptors (GPCRs), ion channels, and kinases, could reveal unexpected biological activities. Should initial screenings show promise, subsequent studies would need to elucidate the mechanism of action. For instance, if the compound exhibits anti-inflammatory properties, research would focus on its specific interactions within the arachidonic acid cascade.

Rational Design of Highly Potent and Selective this compound Analogues

Data from initial biological screenings will be instrumental in the rational design of more potent and selective analogues. Computational modeling and quantitative structure-activity relationship (QSAR) studies will play a pivotal role in this phase. By creating a pharmacophore model based on the initial active compounds, researchers can predict which structural modifications are likely to enhance biological activity.

For example, if the isopentyloxy group is found to be crucial for binding to a specific target, analogues with different branched and unbranched alkoxy chains could be designed to optimize this interaction. Similarly, modifications to the N-allyl group could be explored to improve target selectivity and reduce potential off-target effects.

Integration of Multidisciplinary Approaches for Comprehensive this compound Research

A comprehensive understanding of this compound will necessitate a multidisciplinary approach. This involves a synergistic collaboration between synthetic chemists, pharmacologists, computational biologists, and structural biologists.

DisciplineContribution
Synthetic Chemistry Develop efficient synthetic routes and create a library of analogues.
Pharmacology Conduct biological screenings and elucidate mechanisms of action.
Computational Biology Perform QSAR studies and in silico modeling to guide rational drug design.
Structural Biology Determine the crystal structure of the compound bound to its biological target to visualize key interactions.

This integrated strategy will accelerate the research and development process, from initial discovery to potential therapeutic application. The systematic exploration outlined here provides a clear and structured path forward for unlocking the scientific and medicinal potential of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.